molecular formula C2H7BrClN B1590672 2-Bromoethylamine hydrochloride CAS No. 58861-74-8

2-Bromoethylamine hydrochloride

Cat. No.: B1590672
CAS No.: 58861-74-8
M. Wt: 160.44 g/mol
InChI Key: OLYBTQCLJOBELT-UHFFFAOYSA-N
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Description

2-Bromoethylamine hydrochloride is a chemical compound with the molecular formula C₂H₆BrN·HCl. It is commonly used in organic synthesis and various chemical reactions due to its reactivity. The compound appears as white to pale brown crystals or crystalline powder and is known for its role in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethylamine hydrochloride can be synthesized through the bromination of ethanolamine. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent under acidic conditions. The process ensures the selective bromination of the hydroxyl-bearing carbon, resulting in the formation of 2-bromoethylamine .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromoethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoethylamine hydrochloride involves its reactivity as an alkylating agent. It selectively alkylates nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This alkylation can modify protein function and activity, making it a valuable tool in proteomics and biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

    3-Bromopropylamine hydrobromide: Contains an additional methylene group in the carbon chain.

    2-Bromoethylammonium bromide: Another brominated amine with similar reactivity.

Uniqueness

2-Bromoethylamine hydrochloride is unique due to its specific reactivity and selectivity in alkylation reactions. Its ability to form stable intermediates and products makes it a preferred choice in various synthetic and research applications .

Properties

IUPAC Name

2-bromoethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrN.ClH/c3-1-2-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYBTQCLJOBELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480508
Record name 2-BROMOETHYLAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-74-8
Record name 2-BROMOETHYLAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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